![molecular formula C10H9ClN2 B1435349 4-(4-Chloro-2-methylphenyl)-1H-pyrazole CAS No. 2228819-81-4](/img/structure/B1435349.png)
4-(4-Chloro-2-methylphenyl)-1H-pyrazole
Overview
Description
“4-Chloro-2-methylphenyl” is a chemical compound that is commonly used in laboratory experiments . It’s a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Synthesis Analysis
One of the most commonly used methods for synthesizing similar compounds is the reaction between 4-chloro-2-methylaniline and 2- (methylthio)benzoyl chloride in the presence of a base such as triethylamine.
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-methylphenyl” is represented by the linear formula: ClC6H3(CH3)OH . The molecular weight is 142.58 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-2-methylphenyl” include a melting point of 43-46 °C and a boiling point of 220-225 °C . It is a crystal form .
Scientific Research Applications
Synthesis Applications
Pyrazole compounds serve as pivotal scaffolds for synthesizing diverse heterocyclic compounds. Gomaa and Ali (2020) highlighted the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) derivatives in synthesizing heterocycles like pyrazolo-imidazoles and thiazoles. This reactivity underpins the synthesis of versatile cynomethylene dyes and various classes of heterocyclic compounds, showcasing pyrazole's utility in creating complex chemical architectures under mild conditions (Gomaa & Ali, 2020).
Medicinal Chemistry Applications
Anticancer Activity
Pyrazoline derivatives have been extensively studied for their anticancer activities. Ray et al. (2022) reviewed the synthesis and biological evaluation of pyrazoline derivatives, noting their significant anticancer potential. The versatility of pyrazoline scaffolds allows for the synthesis of compounds with promising biological effects, encouraging further research into their use against cancer (Ray et al., 2022).
Anti-Inflammatory and Antiviral Properties
Pyrazole scaffolds have shown success as anti-viral and anti-inflammatory agents. Karati et al. (2022) detailed the design of novel pyrazole analogs for therapeutic applications against targets like HSV-1 and NNRTI, underscoring the compound's versatility in drug design (Karati et al., 2022).
Multifunctional Applications
The synthesis and bioevaluation of novel pyrazoles have been directed towards achieving multifunctional applications, including antimicrobial, antifungal, antiviral, and antioxidant activities. The versatility of pyrazoles in synthesizing biologically active compounds underlines their significance in pharmaceutical chemistry (Sheetal et al., 2018).
Mechanism of Action
The mechanism of action of similar compounds is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-chloro-2-methylphenyl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-7-4-9(11)2-3-10(7)8-5-12-13-6-8/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCUCSHOPJYAHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CNN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-2-methylphenyl)-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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